molecular formula C14H13N3 B6416738 3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 2098073-42-6

3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Cat. No.: B6416738
CAS No.: 2098073-42-6
M. Wt: 223.27 g/mol
InChI Key: PHPBQAAZAISRAL-UHFFFAOYSA-N
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Description

3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic aromatic amine that has garnered interest due to its unique structural properties and potential applications in various fields. This compound consists of an imidazo[1,2-a]pyridine ring fused with an aniline moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine core. This intermediate is then subjected to further reactions to introduce the methyl and aniline groups.

For example, a typical synthetic route might involve:

    Cyclization Reaction: 2-aminopyridine reacts with a methyl ketone in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core.

    Substitution Reaction: The resulting intermediate undergoes a substitution reaction with aniline under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline can be compared with other similar compounds such as:

    2-Phenylimidazo[1,2-a]pyridine: Similar structure but with a phenyl group instead of an aniline group.

    3-Methylimidazo[1,2-a]pyridine: Lacks the aniline moiety, making it less versatile in certain reactions.

    2-Methylimidazo[1,2-a]pyridin-5-amine: Contains an amine group at a different position, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-methylimidazo[1,2-a]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-14(11-5-4-6-12(15)9-11)16-13-7-2-3-8-17(10)13/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPBQAAZAISRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=C2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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